2,6-Dichloro-3-formylphenylboronic acid
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Overview
Description
2,6-Dichloro-3-formylphenylboronic acid is a laboratory chemical with the molecular formula C7H5BCl2O3 . It has a molecular weight of 218.83 g/mol . It is also known by other synonyms such as 2,6-Dichloro-3-formylbenzeneboronic acid and 3-Borono-2,4-dichlorobenzaldehyde .
Molecular Structure Analysis
The InChI code for 2,6-Dichloro-3-formylphenylboronic acid is 1S/C7H5BCl2O3/c9-5-2-1-4 (3-11)7 (10)6 (5)8 (12)13/h1-3,12-13H . The canonical SMILES is B (C1=C (C=CC (=C1Cl)C=O)Cl) (O)O .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dichloro-3-formylphenylboronic acid include a molecular weight of 218.83 g/mol . It is a solid at room temperature . It should be stored in a well-ventilated place and the container should be kept tightly closed .Scientific Research Applications
Tautomeric Equilibrium and Molecular Docking Studies
2,6-Dichloro-3-formylphenylboronic acid and its derivatives exhibit a tautomeric equilibrium between their formylphenylboronic acid form and the corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles. This equilibrium is influenced by the substituents on the phenyl ring, affecting their solid-state molecular structures and solution behavior. For instance, different substituents lead to variations from a planar open form to a cyclic oxaborole derivative, as evidenced by X-ray analyses and variable-temperature NMR spectroscopy. These findings are crucial for understanding the structural versatility and reactivity of these compounds in various chemical environments (Luliński et al., 2007).
Further research into the conformational, structural, vibrational, electronic, and molecular docking aspects of 3-formylphenylboronic acid demonstrates its potential in organic synthesis, particularly in the Suzuki-Miyaura reaction for synthesizing serine protease inhibitors. Theoretical and experimental analyses, including FT-IR, Raman spectroscopy, and DFT calculations, have shown these compounds' reactivity and interaction capabilities. Molecular docking studies suggest that 3-formylphenylboronic acid compounds could bind with anti-apoptotic proteins, indicating potential biomedical applications (Tanış et al., 2020).
Synthesis and Reactivity
The synthesis and characterization of 2,6-diformylphenylboronic acid and its reactivity towards secondary mono- and diamines to form various substituted benzoxaboroles have been reported. These studies highlight the compound's versatile reactivity, which is essential for creating complex organic molecules. The formation of intermolecular hydrogen bonds and tautomeric equilibrium with the formation of oxaborole rings in solution are key features that influence the compound's behavior and its potential in synthesis pathways (Adamczyk-Woźniak et al., 2015).
Additionally, the rapid formation of a stable boron-nitrogen heterocycle in neutral aqueous solution from 2-formylphenylboronic acid has been demonstrated. This reaction is significant for bioorthogonal coupling reactions, showing promise for applications in protein conjugation and potentially in drug delivery systems where physiological compatibility is crucial (Dilek et al., 2015).
Antifungal and Antimicrobial Activity
The antifungal and antimicrobial activities of formylphenylboronic acids have been extensively studied. These compounds, including the 2,6-dichloro-3-formylphenylboronic acid derivatives, have shown effectiveness against a range of fungal strains such as Aspergillus, Fusarium, Penicillium, and Candida. The tautomeric cyclization equilibria and the position of substituents significantly affect their biological activity. For example, 4-fluoro-2-formylphenylboronic acid has been identified as a potent antifungal agent, indicating the potential of these compounds in developing new antifungal therapies (Borys et al., 2019).
Safety And Hazards
2,6-Dichloro-3-formylphenylboronic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
(2,6-dichloro-3-formylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BCl2O3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-3,12-13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQRUQWEJZRMKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)C=O)Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BCl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656958 |
Source
|
Record name | (2,6-Dichloro-3-formylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.83 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-formylphenylboronic acid | |
CAS RN |
1218790-87-4 |
Source
|
Record name | (2,6-Dichloro-3-formylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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